
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- typically involves the reaction of appropriate thienyl-substituted precursors with triazole-forming reagents. One common method includes the cyclization of thienyl-substituted hydrazines with formic acid or its derivatives under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazoles.
科学的研究の応用
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO): Known for its use in explosives due to its stability and insensitivity.
3-Nitro-1,2,4-Triazol-5-One: Another isomer with similar properties but different applications.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- is unique due to its specific thienyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
特性
CAS番号 |
129521-53-5 |
|---|---|
分子式 |
C9H11N3OS |
分子量 |
209.27 g/mol |
IUPAC名 |
2-ethyl-4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-12-9(13)11(2)8(10-12)7-5-4-6-14-7/h4-6H,3H2,1-2H3 |
InChIキー |
BQJKURVSYAWFBG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)N(C(=N1)C2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


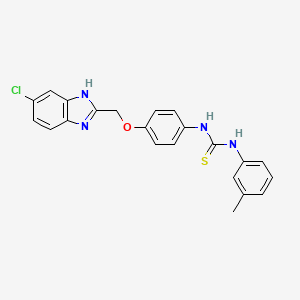
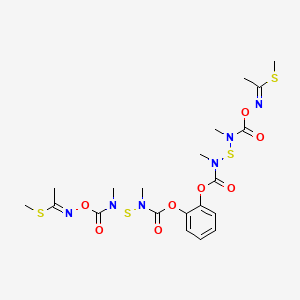

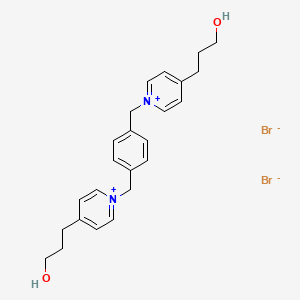

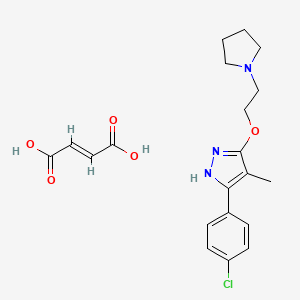



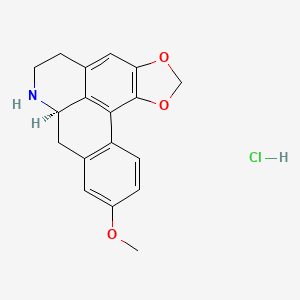
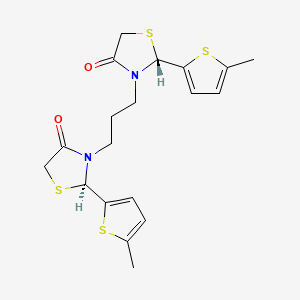
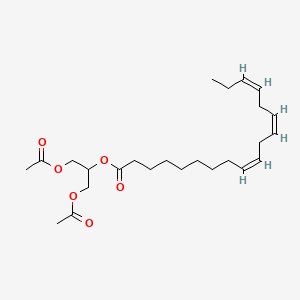
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

